1-benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide
CAS No.: 478064-42-5
Cat. No.: VC6335394
Molecular Formula: C18H21N3O2S
Molecular Weight: 343.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 478064-42-5 |
---|---|
Molecular Formula | C18H21N3O2S |
Molecular Weight | 343.45 |
IUPAC Name | 1-benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide |
Standard InChI | InChI=1S/C18H21N3O2S/c22-17(19-20-18(23)16-7-4-12-24-16)15-8-10-21(11-9-15)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,19,22)(H,20,23) |
Standard InChI Key | JDASVOYLBUGEDX-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C(=O)NNC(=O)C2=CC=CS2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
1-Benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide (CAS: 478064-42-5) is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 4-piperidinecarboxylic acid, 1-(phenylmethyl)-, 2-(2-thienylcarbonyl)hydrazide . Its molecular formula, C₁₈H₂₁N₃O₂S, corresponds to a molecular weight of 343.44 g/mol . The structure comprises three distinct subunits:
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A piperidine ring substituted at the 1-position with a benzyl group.
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A hydrazide linkage (-NH-NH-CO-) at the 4-position of the piperidine.
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A thiophene-2-carbonyl group attached to the hydrazide nitrogen.
This configuration places the compound within the broader class of acylhydrazides, which are frequently explored for their bioactivity and coordination chemistry .
Parameter | Conventional Method | Ultrasound Method |
---|---|---|
Reaction Time | 6–8 h | 15–30 min |
Yield | ~70% | ~90% |
Catalyst | Triethylamine | None required |
Solvent | Ethanol | Ethanol |
Physicochemical Properties
Key physicochemical parameters inferred from structural analogs include:
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Melting Point: Estimated 240–250°C, consistent with rigid carbohydrazides .
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Solubility: Limited aqueous solubility; soluble in polar aprotic solvents (DMSO, DMF) and ethanol.
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Stability: Hydrazide bonds may hydrolyze under strongly acidic/basic conditions.
Spectral Characterization
Infrared Spectroscopy (IR)
Expected absorption bands (KBr pellet):
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ν(C=O): 1640–1660 cm⁻¹ (carbonyl of thiophene and hydrazide) .
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ν(C=N): 1620–1630 cm⁻¹ (imine stretch if tautomerization occurs) .
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, δ ppm):
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Aromatic Protons: 7.20–8.10 (multiplet, benzyl and thiophene-H) .
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Piperidine CH₂: 2.50–3.50 (multiplet, piperidine methylenes) .
¹³C NMR (DMSO-d₆, δ ppm):
Table 2: Comparative NMR Data for Analogous Compounds
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